molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Numéro de catalogue: B1293838
Numéro CAS: 21801-89-8
Poids moléculaire: 175.19 g/mol
Clé InChI: UQAQWKIENIYXHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a high-value chemical scaffold in medicinal chemistry research, particularly in the development of next-generation anti-tuberculosis agents. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a privileged structure in drug discovery due to its wide range of biological applications. Its primary research value lies in its potent activity against Mycobacterium tuberculosis (Mtb). Structural analogues of this carboxamide have demonstrated exceptionally low minimum inhibitory concentrations (MIC) against replicating Mtb H37Rv, with some compounds in the nanomolar range (e.g., 0.004 µM), surpassing the potency of some clinical candidates. Furthermore, this scaffold shows promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical Mtb strains, making it a crucial tool in combating drug-resistant tuberculosis. The mechanism of action for this compound class includes targeting the mycobacterial cytochrome bcc complex (complex III), specifically the QcrB subunit, thereby disrupting oxidative phosphorylation and ATP synthesis, which is lethal to the bacterium. An alternative mechanism identified for closely related derivatives is the inhibition of pantothenate synthetase (PS), a key enzyme in the pantothenate biosynthesis pathway essential for Mtb survival. Researchers utilize this compound as a versatile intermediate to explore structure-activity relationships (SAR), synthesizing various analogues to optimize potency, reduce cytotoxicity, and improve pharmacokinetic properties. Its applications extend beyond tuberculosis research, serving as a building block in investigations for other therapeutic areas. Please note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQWKIENIYXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176221
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-89-8
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Biochimique

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Activité Biologique

2-Methylimidazo[1,2-a]pyridine-3-carboxamide (2-Me-3-PIC) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 2-Me-3-PIC, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

2-Me-3-PIC features a bicyclic structure formed by an imidazole ring fused with a pyridine ring, characterized by a methyl group at the second carbon of the imidazole and a carboxamide group linked to the third carbon of the pyridine. This unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Me-3-PIC, particularly against Mycobacterium tuberculosis (M. tuberculosis). Compounds derived from this scaffold have shown significant anti-tuberculosis activity. For instance, derivatives such as 6-chloro-N-cyclooctyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrated minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, outperforming isoniazid in some cases .

Table 1: Antimicrobial Activity of 2-Me-3-PIC Derivatives

CompoundMIC (μM)Activity Against
150.10H37Rv strain
160.05MDR strains
Isoniazid0.25H37Rv strain

Cytotoxicity and Anticancer Potential

In addition to its antibacterial properties, 2-Me-3-PIC has been evaluated for cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values in the low micromolar range for colon carcinoma cells . This suggests potential as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms.

Table 2: Cytotoxicity Data for 2-Me-3-PIC

Cell LineIC50 (μM)
SW620 (Colon Carcinoma)0.4
HeLa (Cervical Carcinoma)0.7

The biological activity of 2-Me-3-PIC is attributed to its ability to inhibit specific molecular targets within pathogens and cancer cells. For instance, it has been identified as a QcrB inhibitor in M. tuberculosis, affecting the cytochrome bc1 complex essential for ATP synthesis . In cancer cells, it may induce apoptosis through pathways that involve cell cycle arrest and modulation of key signaling proteins.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing the biological activity of 2-Me-3-PIC derivatives. Modifications at various positions on the imidazo[1,2-a]pyridine ring significantly influence potency and selectivity:

  • Position 6 : Substitution with halogens (e.g., chloro) can enhance activity.
  • Position 2 : A methyl group is essential for maintaining antibacterial efficacy.

These findings underscore the importance of specific structural features in enhancing the pharmacological profile of these compounds.

Case Studies

  • Anti-Tuberculosis Study : A series of compounds including derivatives of 2-Me-3-PIC were synthesized and screened for anti-TB activity. Notably, compounds with cyclic aliphatic groups showed improved efficacy against both susceptible and resistant strains compared to traditional treatments .
  • Cytotoxicity Assessment : The anticancer potential was evaluated through in vitro assays on various cancer cell lines, indicating that certain modifications could lead to enhanced selectivity and reduced toxicity towards normal cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-methylimidazo[1,2-a]pyridine-3-carboxamide with structurally analogous compounds:

Compound CAS No. Key Substituents Biological Activity Synthetic Pathway Reference
This compound 2180-18-9 2-methyl, 3-carboxamide Intermediate for antimicrobial agents; limited direct activity reported Carboxylic acid coupling with amines
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide 2044706-79-6 6-bromo, 3-carboxamide Not explicitly reported; bromine may enhance lipophilicity for CNS-targeting drugs Bromination of parent scaffold followed by carboxamide formation
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 81438-53-1 2,7-dimethyl, 3-carboxylic acid Antitubercular activity (MIC = 6.25 µg/mL), but less potent than rifampin (0.031 µg/mL) Ester hydrolysis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide - 2,6-dimethyl, N-benzyl carboxamide Anti-tubercular activity under preclinical evaluation Substitution of benzylamine on carboxylic acid intermediate
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide 144835-67-6 2-methyl, 3-carbohydrazide Precursor for antimycobacterial thiazolidines (ineffective at 6.25 µg/mL) Hydrazinolysis of ethyl ester or direct hydrazide coupling

Key Findings from Comparative Studies

Antimycobacterial Activity: Derivatives like 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide were used to synthesize thiazolidines and spirothiazolidines, but none showed significant activity against Mycobacterium tuberculosis at 6.25 µg/mL . In contrast, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibited moderate activity, though still less potent than rifampin . N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide demonstrated improved pharmacokinetic profiles in preclinical tuberculosis models compared to the parent carboxamide .

Reactivity in Halogenation: The presence of a methyl group at position 2 in this compound directs halogenation to position 3, yielding 3-halogenated derivatives. In contrast, non-methylated analogs undergo unpredictable halogenation patterns .

Enzyme Inhibition: Carboxamide derivatives, such as N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, have been screened as Notum inhibitors, showing fragment-like binding in crystallographic studies .

Data Table: Pharmacological and Physicochemical Properties

Property This compound 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Molecular Weight (g/mol) 175.19 206.23 254.08
LogP 1.2 1.8 2.5
Aqueous Solubility (mg/mL) 3.4 1.2 0.8
MIC (M. tuberculosis) N/A 6.25 µg/mL N/A
Enzyme Inhibition (Notum) Weak activity N/A N/A

Q & A

Q. What are the key synthetic routes for 2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization reactions using imidazo[1,2-a]pyridine precursors. For example, halogen-metal exchange with reagents like isopropylmagnesium chloride·lithium chloride in THF under inert atmospheres enables functionalization at the 3-position . Oxidation or amidation steps are critical for introducing the carboxamide group. Reaction conditions (e.g., temperature, solvent, and catalyst) must be tightly controlled to minimize side products, as seen in the synthesis of related imidazo[1,2-a]pyridine derivatives using palladium on carbon or sodium hydride .

Q. What structural features of this compound contribute to its biological activity?

The imidazo[1,2-a]pyridine core provides a planar aromatic system that facilitates interactions with hydrophobic protein pockets. The 3-carboxamide group enhances solubility and hydrogen-bonding capacity, while the 2-methyl group improves metabolic stability. These features are shared with anti-tubercular analogues like 6-chloro-2-ethyl derivatives, where substitutions at the 2- and 6-positions optimize target binding .

Q. How is the anti-mycobacterial activity of this compound validated in preclinical studies?

Activity against Mycobacterium tuberculosis (Mtb) is assessed using in vitro minimum inhibitory concentration (MIC) assays and intracellular models. For example, derivatives with MIC values <1 µM against drug-resistant Mtb strains have been reported, with efficacy linked to inhibition of DNA gyrase or the QcrB subunit of the electron transport chain .

Advanced Research Questions

Q. How do QSAR models guide the optimization of this compound derivatives for anti-tubercular activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent patterns with biological activity. For instance:

PositionSubstitutionEffect on Activity
2Methyl↑ Metabolic stability
6Chloro/Ethyl↑ Target affinity
3Carboxamide↑ Solubility
Data from training sets (n=35 compounds) show that electron-withdrawing groups at the 6-position enhance DNA gyrase inhibition, while bulky groups at the 2-position reduce off-target effects .

Q. What computational strategies are used to predict binding modes of this compound with Mtb targets?

Homology modeling (e.g., using the Swiss-Model workspace) and molecular docking (AutoDock Vina) predict interactions with Mtb QcrB or DNA gyrase. For example, N-(2-phenoxy)ethyl substituents form hydrogen bonds with Asp29 and π-π stacking with Tyr104 of QcrB, achieving docking scores <−8 kcal/mol . MD simulations further validate stability of ligand-receptor complexes .

Q. How do researchers address discrepancies in reported anti-tubercular efficacy across studies?

Discrepancies often arise from variations in assay conditions (e.g., Mtb strain virulence, culture media). Harmonized protocols, such as standardized MIC testing in 7H9 broth, are recommended. Additionally, conflicting binding data (e.g., DNA gyrase vs. QcrB inhibition) are resolved using genetic knockout strains to confirm primary targets .

Q. What challenges exist in advancing this compound to clinical trials, and how are they mitigated?

Key challenges include:

  • Toxicity : Off-target effects on human kinases are minimized via structural tweaks (e.g., replacing methyl with trifluoromethyl groups) .
  • Resistance : Combination therapy with bedaquiline or pretomanid reduces resistance risk .
  • Pharmacokinetics : Prodrug strategies (e.g., esterification of the carboxamide) improve oral bioavailability .

Q. How does structural modification enhance selectivity for Mtb over human targets?

Selectivity is improved by introducing bulky substituents (e.g., 4-(trifluoromethoxy)phenyl) that sterically hinder binding to human enzymes. For example, 6-chloro-2-ethyl derivatives show >100-fold selectivity for Mtb QcrB over human kinases .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres and low temperatures to prevent oxidation .
  • Biological Assays : Use BSL-3 facilities for Mtb experiments and validate results with clinical isolates .
  • Computational Studies : Cross-validate docking results with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.